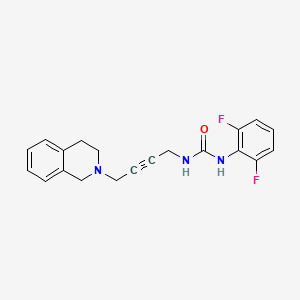

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

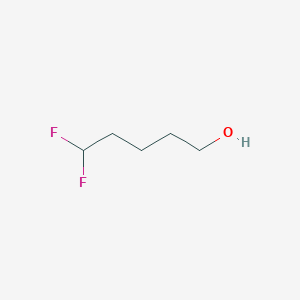

“2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 100869-86-1 . It has a molecular weight of 210.28 . The compound is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8H2,1-2H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis

The compound is an oil that is stored at room temperature . It has a molecular weight of 210.28 . The InChI code, which represents its molecular structure, is 1S/C14H14N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8H2,1-2H3 .Scientific Research Applications

Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile

A study developed a spectrophotometric basicity scale in acetonitrile for various bases, including pyrrole derivatives. This scale aids in understanding the relative basicity of different compounds, which is crucial for predicting reactions involving bases in acetonitrile as a solvent (Kaljurand et al., 2000).

Oxidative Coupling and Polymerization of Pyrroles

Research on the electrochemical oxidation of dimethyl-ethylpyrrole in acetonitrile has shed light on the polymerization process of pyrroles, providing insights into the synthesis of conducting polymers. This study focuses on understanding the mechanisms underlying oxidative oligomerization and polymerization, which are essential for developing new materials (Hansen et al., 2005).

Lanthanide Podates with Predetermined Structural and Photophysical Properties

A novel approach to creating heterodinuclear d-f complexes using a segmental ligand containing heterocyclic imines and carboxamide binding units in acetonitrile was explored. These complexes exhibit strong luminescence, making them potentially useful for applications in materials science and sensing technologies (Piguet et al., 1996).

Noncatalytic Annulation to Form Pyrrole Derivatives

A reaction between 3,3-dimethyl-2-phenyl-3H-pyrrole and 4-hydroxy-4-methylpent-2-ynenitrile in acetonitrile under mild conditions was reported, highlighting a method for synthesizing pyrrole-oxazole derivatives with high stereoselectivity. This type of chemistry is relevant for constructing complex organic molecules with potential pharmaceutical applications (Oparina et al., 2018).

Synthesis and Characterization of Metallomacrocyclic Palladium(II) Complexes

This research focused on synthesizing and characterizing palladium(II) complexes with new hybrid pyrazole ligands in acetonitrile. Such studies are crucial for developing catalysts and materials with specific electronic and structural properties, relevant for various industrial and research applications (Guerrero et al., 2008).

Properties

IUPAC Name |

2-(2,5-dimethyl-1-phenylpyrrol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDMDUBGKMTRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2871586.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2871589.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2871590.png)

![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)

![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)

![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)